molecular formula C18H25N3OS B13743095 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22833-31-4

2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

カタログ番号: B13743095
CAS番号: 22833-31-4
分子量: 331.5 g/mol
InChIキー: SLYDRIZHGRYNEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolo[3,2-a]benzimidazol-3(2H)-ones are heterocyclic compounds characterized by a fused thiazole-benzimidazole core. The compound 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one features a unique di-sec-butylamino methyl substituent at the 2-position of the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold.

These derivatives are synthesized via condensation reactions, cycloadditions, or nucleophilic substitutions, with modifications at the 2-position being critical for tailoring pharmacological properties .

特性

CAS番号

22833-31-4

分子式

C18H25N3OS

分子量

331.5 g/mol

IUPAC名

2-[[di(butan-2-yl)amino]methyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H25N3OS/c1-5-12(3)20(13(4)6-2)11-16-17(22)21-15-10-8-7-9-14(15)19-18(21)23-16/h7-10,12-13,16H,5-6,11H2,1-4H3

InChIキー

SLYDRIZHGRYNEE-UHFFFAOYSA-N

正規SMILES

CCC(C)N(CC1C(=O)N2C3=CC=CC=C3N=C2S1)C(C)CC

製品の起源

United States

生物活性

The compound 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a notable member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a benzimidazole moiety, with a di-sec-butylamino group at the 2-position of the thiazole. This unique structure contributes to its chemical behavior and biological activities. The molecular formula is C18H25N3OSC_{18}H_{25}N_{3}OS and its structure can be represented as follows:

Structure 2((Disecbutylamino)methyl)thiazolo(3,2a)benzimidazol3(2H)one\text{Structure }2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Anticancer Properties

Research indicates that thiazolo[3,2-a]benzimidazoles, including this compound, exhibit significant anticancer activity. A study demonstrated that derivatives of this class could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7 (Breast)
Compound B10.0HeLa (Cervical)
2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-oneTBDTBD

The proposed mechanisms by which 2-((Di-sec-butylamino)methyl)thiazolo(3,2-a)benzimidazol-3(2H)-one exerts its biological effects include:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit key enzymes involved in cancer progression, such as tyrosinase and topoisomerases.
  • Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, particularly at the G1/S checkpoint.

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit other pharmacological effects:

  • Antimicrobial Activity : Some thiazolo[3,2-a]benzimidazoles have displayed antibacterial and antifungal properties.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases.

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]benzimidazoles:

  • Study on Anticancer Activity :
    • Researchers synthesized several derivatives and tested their activity against human cancer cell lines. The study found that modifications in the side chains significantly influenced potency.
  • Tyrosinase Inhibition Study :
    • A comparative analysis showed that certain analogs exhibited stronger inhibition than conventional inhibitors like kojic acid. The IC50 values ranged from 0.08 µM to 17.62 µM depending on structural modifications.

類似化合物との比較

The biological and chemical profiles of thiazolo[3,2-a]benzimidazol-3(2H)-ones are highly substituent-dependent. Below is a comparative analysis of key derivatives:

Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, I): Enhance binding to enzymatic targets (e.g., NPP1, H+/K+-ATPase) via polar interactions .
  • Aromatic Substituents (e.g., benzylidene): Improve π-π stacking in crystal structures, influencing stability and intermolecular interactions .

Drug Discovery

  • NPP1 Inhibition : The 5-iodofuranyl derivative (Ki = 467 nM) is a lead candidate for treating disorders linked to nucleotide metabolism .
  • Antiparasitic Activity : 2-(3-Chlorophenyl)methylene derivatives exhibit superior activity against Trichinella spiralis compared to albendazole .
  • Antiulcer Agents : Derivatives with arylidenes inhibit gastric H+/K+-ATPase, reducing acid secretion .

Structural Insights

  • X-ray crystallography of analogs (e.g., 4-chlorobenzylidene derivative) reveals near-planar geometries, facilitating π-π interactions critical for target binding .
  • Allyloxy and methoxy groups enhance solubility without compromising activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。